molecular formula C15H9Cl2N3 B026220 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile CAS No. 82626-72-0

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile

Cat. No.: B026220
CAS No.: 82626-72-0
M. Wt: 302.2 g/mol
InChI Key: PAPIVHGHEPOCNK-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Mechanism of Action

Target of Action

This compound belongs to the imidazopyridine class, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry

Mode of Action

Imidazopyridines are known for their diverse biological activities, which can be attributed to their interaction with various biological targets . The specific interaction of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazopyridines are known to interact with various biochemical pathways due to their wide range of applications in medicinal chemistry . The downstream effects of these interactions would depend on the specific targets and the nature of the interaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile typically involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms on both the imidazo[1,2-a]pyridine and phenyl rings can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3/c16-11-3-1-10(2-4-11)15-13(7-8-18)20-9-12(17)5-6-14(20)19-15/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPIVHGHEPOCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517245
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82626-72-0
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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